molecular formula C14H26N4O6 B14249300 L-Asparaginyl-L-isoleucyl-L-threonine CAS No. 350582-78-4

L-Asparaginyl-L-isoleucyl-L-threonine

Cat. No.: B14249300
CAS No.: 350582-78-4
M. Wt: 346.38 g/mol
InChI Key: IBLAOXSULLECQZ-IUKAMOBKSA-N
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Description

L-Asparaginyl-L-isoleucyl-L-threonine is a tripeptide composed of three amino acids: L-asparagine, L-isoleucine, and L-threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, L-threonine, is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-isoleucine, is activated and coupled to the deprotected amine group of L-threonine.

    Repetition: The deprotection and coupling steps are repeated for L-asparagine.

    Cleavage: The completed tripeptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.

    Oxidation: Oxidation of the threonine residue can lead to the formation of oxo-threonine.

    Reduction: Reduction reactions can modify the functional groups on the amino acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: L-asparagine, L-isoleucine, and L-threonine.

    Oxidation: Oxo-threonine and other oxidized derivatives.

    Reduction: Reduced forms of the amino acids, depending on the specific reaction conditions.

Scientific Research Applications

L-Asparaginyl-L-isoleucyl-L-threonine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-isoleucyl-L-threonine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and modulating various biological processes. For example, it may interact with amino acid transporters or enzymes involved in peptide metabolism, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

L-Asparaginyl-L-isoleucyl-L-threonine can be compared with other tripeptides such as:

  • L-Glutaminyl-L-isoleucyl-L-threonine
  • L-Asparaginyl-L-valyl-L-threonine
  • L-Asparaginyl-L-isoleucyl-L-serine

Uniqueness

The uniqueness of this compound lies in its specific sequence and the properties conferred by the combination of L-asparagine, L-isoleucine, and L-threonine. This specific arrangement of amino acids can result in distinct biochemical and biophysical characteristics, making it valuable for targeted research and applications.

Properties

CAS No.

350582-78-4

Molecular Formula

C14H26N4O6

Molecular Weight

346.38 g/mol

IUPAC Name

(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C14H26N4O6/c1-4-6(2)10(17-12(21)8(15)5-9(16)20)13(22)18-11(7(3)19)14(23)24/h6-8,10-11,19H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7+,8-,10-,11-/m0/s1

InChI Key

IBLAOXSULLECQZ-IUKAMOBKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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